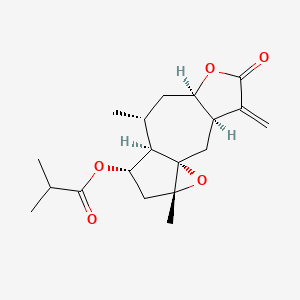![molecular formula C13H17ClF3N B3027794 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 1389315-20-1](/img/structure/B3027794.png)
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves nucleophilic substitution reactions and catalytic reduction processes. For instance, the synthesis of a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group was achieved through the reaction of a bis(hydroxyphenyl)cyclohexane with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction with hydrazine and Pd/C to afford the diamine . This method could potentially be adapted for the synthesis of "4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using NMR analyses and X-ray crystallography. For example, the conformational analysis of a fluorinated piperidine derivative was studied using NMR, and its crystal structure was determined by X-ray crystallography . These techniques could be applied to determine the molecular structure of "4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride" and to understand its conformational preferences.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, including tandem hydroamination and cyclization reactions. A study demonstrated the use of AgNO3 as a catalyst for the hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines to form 4-trifluoromethyl-3-pyrrolines . This suggests that the compound may also undergo similar reactions, which could be useful in synthesizing complex fluorinated structures.
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties, such as solubility in organic solvents, thermal stability, and low dielectric constants. Polyimides derived from fluorinated diamines showed excellent solubility, good mechanical properties, and high thermal stability, with a glass transition temperature ranging from 214 to 278°C . These properties are relevant when considering the potential applications of "4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride" in materials science and other fields.
Applications De Recherche Scientifique
Molecular Structure and Chemical Analysis
- A study focused on the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first order hyperpolarizability of a related compound, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate. This compound was synthesized from a cyclohexenone derivative and the structural properties were analyzed using various methods including FT-IR spectrum and X-ray diffraction studies. This research suggests potential for nonlinear optical properties applications (Mary et al., 2014).
Synthesis and Building Blocks
- Research on the synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif was reported. The synthesis process involved Birch reduction, double epoxidations, and hydrofluorination ring opening reactions. This study provides insights into the creation of facially polarized cyclohexane rings for discovery chemistry programs (Bykova et al., 2017).
Organic Fluorine Chemistry
- The paper on organic fluorine chemistry details the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines. This reaction produces β-fluoropyrrole derivatives, demonstrating the potential for creating diverse fluorinated organic compounds under different reaction conditions (Kim et al., 2007).
Chiral Amine Synthesis and Characterization
- A study on the synthesis of fluorous (S)- and (R)-1-phenylethylamines for diastereomeric salt formation and circular dichroism analysis. This research contributes to the understanding of chiral amine derivatives and their applications in resolving enantiomers (Szabó et al., 2006).
Fluorous Cyclization Reactions
- The development of a mild intramolecular fluoro-cyclization reaction of benzylic alcohols and amines, using Selectfluor, to create fluorinated heterocycles. This method highlights the versatility of fluorous cyclization in synthesizing complex organic structures (Parmar & Rueping, 2014).
Fluorophore Synthesis for Biological Applications
- Research on the synthesis of 4-carboxy-Pennsylvania Green methyl ester, a fluorinated fluorophore, demonstrates its potential for labeling intracellular targets due to its cell permeability and bright fluorescence in acidic compartments. This study is significant for chemical biology investigations (Woydziak et al., 2013).
Organofluorine Building Blocks
- Benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane was identified as a key reaction for accessing building blocks containing the all-cis-2,3,5,6-tetrafluorocyclohexane ring system. This study provides insights into creating compounds with unusual polar characteristics for pharmaceutical and agrochemical applications (Bykova et al., 2018).
Propriétés
IUPAC Name |
4,4-difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-11-3-1-2-10(8-11)9-12(17)4-6-13(15,16)7-5-12;/h1-3,8H,4-7,9,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQVXJZOYTFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC(=CC=C2)F)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride | |
CAS RN |
1389315-20-1 | |
| Record name | Cyclohexanamine, 4,4-difluoro-1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)


![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)
![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)
![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)



![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)